molecular formula C19H20N2O5S B2764568 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 906162-02-5

3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2764568
CAS No.: 906162-02-5
M. Wt: 388.44
InChI Key: VIKWOLYYNQNXQV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound known for its significant pharmacological and biochemical properties. This compound, part of the sulfonamide group, is renowned for its diverse range of applications in various fields, including medicinal chemistry, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves several key steps:

  • Formation of the Pyrrolo[3,2,1-ij]quinolin core: This is achieved through a multi-step process, starting with the cyclization of precursor molecules under controlled conditions.

  • Sulfonation: Attaching the benzenesulfonamide group typically involves sulfonation of a benzene ring followed by coupling with the pyrrolo[3,2,1-ij]quinolin moiety.

Industrial Production Methods

Industrial synthesis often scales up these methods, optimizing the reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. The processes may involve batch or continuous-flow techniques, depending on the specific industrial setup and requirements.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized under various conditions, leading to different oxidative states that are crucial for its activity.

  • Reduction: Reduction reactions can modify the functional groups within the molecule, often used to study its interaction mechanisms.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of its functional groups.

Common Reagents and Conditions

Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve carefully controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type and conditions of the reaction. For example, oxidation might yield quinone derivatives, while reduction could lead to amine or hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing complex molecules and as a reagent for studying reaction mechanisms.

Biology

Biologically, it plays a role in modulating various biochemical pathways. It is often used in research to understand protein-ligand interactions and enzyme activities.

Medicine

In medicine, it has potential therapeutic applications, particularly in designing drugs targeting specific proteins or enzymes involved in diseases.

Industry

Industrial applications include its use in the synthesis of advanced materials and specialty chemicals, often requiring precise functional group manipulation.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. It often acts by binding to the active site of enzymes, inhibiting or modulating their activity, which in turn affects various biochemical pathways. The methoxy and sulfonamide groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

  • 3,4-Dimethoxybenzenesulfonamide

Uniqueness

Compared to its analogs, 3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide stands out due to its specific functional groups that enhance its binding properties and reactivity. This makes it particularly useful in applications requiring high specificity and efficiency.

Conclusion

This compound is a multifaceted compound with a wide array of applications in scientific research and industry. Its unique chemical properties and mechanisms of action make it a valuable tool for advancing our understanding of complex biochemical processes and developing new therapeutic agents.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-16-6-5-15(11-17(16)26-2)27(23,24)20-14-8-12-4-3-7-21-18(22)10-13(9-14)19(12)21/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKWOLYYNQNXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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